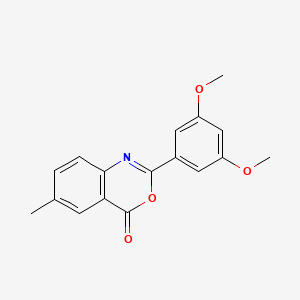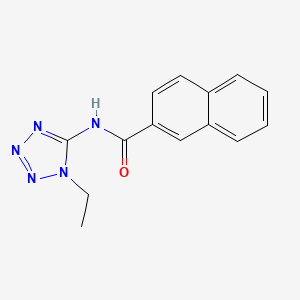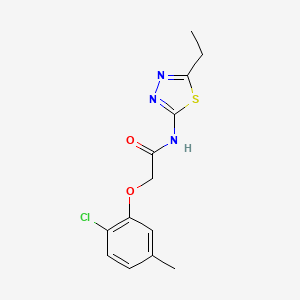
2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one, also known as DMBMF, is a benzoxazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one exerts its anticancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II, tyrosine kinase, and DNA polymerase. It also induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. This compound has also been found to have anti-inflammatory and antioxidant effects, which can protect against oxidative stress and inflammation-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential applications in various fields. However, the limitations include its low solubility in water and its relatively low yield using current synthesis methods.
Zukünftige Richtungen
For 2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one research include improving the synthesis methods to increase yield and solubility, optimizing the dosage and administration methods for its potential use as an anticancer agent, and investigating its potential applications in other fields, such as material science and organic synthesis.
Synthesemethoden
2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can be synthesized using various methods, including the reaction of 3,5-dimethoxyaniline with 2-chloro-6-methylbenzoic acid, followed by cyclization using sodium hydride and chloroform. Another method involves the reaction of 2-amino-6-methylbenzoic acid with 3,5-dimethoxybenzoyl chloride, followed by cyclization using potassium carbonate and DMF. The yield of this compound using these methods ranges from 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one has shown potential applications in medicinal chemistry as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, liver, and lung cancer cells. It works by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. This compound has also shown potential as an anti-inflammatory agent and an antioxidant. In material science, this compound has been used as a monomer in the synthesis of thermosetting polymers and as a crosslinker in the preparation of polyurethanes.
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-5-15-14(6-10)17(19)22-16(18-15)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKAVJRPOSYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5736434.png)
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)

![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)


![methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)
